5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

Overview

Description

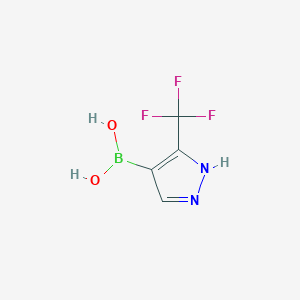

5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid is a boronic acid derivative with the molecular formula C4H4BF3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid typically involves the reaction of 5-Trifluoromethyl-1H-pyrazole with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.

Reaction Conditions and Examples

Mechanism :

- Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd²⁺ complex.

- Transmetalation : Boronic acid transfers aryl group to Pd.

- Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Key Applications :

- Synthesis of trifluoromethyl-containing heterocycles for pharmaceuticals and agrochemicals .

- Functionalization of thiophenes and thiazoles in material science .

Protodeboronation

The boronic acid group undergoes protodeboronation under acidic or basic conditions, yielding pyrazole derivatives.

Reaction Conditions

| Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| HCl (1 M) | H₂O | 25°C | 5-Trifluoromethylpyrazole | |

| NaOH (2 M) | EtOH | 60°C | Depyrazolylboronate |

Applications :

- Removal of boronic acid group to access unfunctionalized pyrazoles.

- Intermediate step in multi-step syntheses .

Disproportionation with Bidentate Ligands

Under basic conditions, the boronic acid undergoes disproportionation in the presence of [N,O]-bidentate ligands (e.g., 1-(2-pyridinyl)-5-pyrazolone), forming diarylborinate complexes .

Experimental Example

| Boronic Acid | Ligand | Base | Product | Yield |

|---|---|---|---|---|

| 5-Trifluoromethylpyrazol-4-ylboronic acid | 1-(2-Pyridinyl)-5-pyrazolone | K₃PO₄ | Pyrazole diarylborinate complex | 72% |

Key Insight :

- Base-mediated disproportionation is accelerated by chelating ligands, enabling novel boron-containing architectures .

Cyclocondensation Reactions

The compound participates in [CCC + NN] cyclocondensations with hydrazines or semicarbazides to form fused pyrazole systems.

Example Reaction

| Partner Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Semicarbazide hydrochloride | H₂O, pyridine, reflux | 3-Alkyl-5-trifluoromethylpyrazole | 65–76% |

Applications :

Comparative Analysis of Reactivity

| Reaction Type | Typical Reagents/Conditions | Key Product Features | Industrial Relevance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalysts, aryl halides, bases | Biaryls, heterocycles | High (drug synthesis) |

| Protodeboronation | HCl/NaOH, aqueous/organic solvents | Pyrazole derivatives | Moderate |

| Disproportionation | Bidentate ligands, K₃PO₄ | Boronate complexes | Emerging |

| Cyclocondensation | Hydrazines, acid catalysis | Fused pyrazole systems | High (agrochemicals) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit selective inhibition against various cancer cell lines. For instance, one study synthesized multiple derivatives and tested their efficacy against colorectal cancer cells, demonstrating promising results in terms of potency and selectivity .

Mechanism of Action

The compound acts as a boronic acid, which can interact with biological targets such as proteasomes and kinases. This interaction is crucial for modulating cellular pathways involved in cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a suitable candidate for drug development .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. The boronic acid functionality allows for the coupling with various electrophiles, leading to the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals .

Agrochemical Applications

Pesticide Development

Research indicates that derivatives of this compound can serve as intermediates in the synthesis of novel pesticides. These compounds have shown potential insecticidal and herbicidal properties, contributing to the development of more effective agricultural chemicals .

Case Study 1: Anticancer Activity

A study published in Nature Communications explored the anticancer properties of a series of pyrazole derivatives, including this compound. The results indicated that specific modifications to the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Organic Synthesis

In a research article from Journal of Organic Chemistry, researchers demonstrated the use of this compound in a multi-step synthesis of complex heterocycles. The study emphasized the efficiency and versatility of this boronic acid derivative in various coupling reactions, showcasing its utility in synthetic organic chemistry .

Data Tables

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

5-Methyl-1h-pyrazol-4-ylboronic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

5-Chloro-1h-pyrazol-4-ylboronic acid: Contains a chloro group instead of a trifluoromethyl group.

5-Bromo-1h-pyrazol-4-ylboronic acid: Contains a bromo group instead of a trifluoromethyl group.

Uniqueness: 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with specific biological targets, making it a valuable tool in various research applications .

Biological Activity

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (TFMPBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, properties, and biological effects, particularly focusing on its antimicrobial and anticancer activities.

Synthesis and Properties

TFMPBA is synthesized through various methods involving the reaction of boronic acids with trifluoromethyl pyrazoles. The presence of the trifluoromethyl group significantly enhances the acidity and lipophilicity of the compound, which is crucial for its biological activity. The structure of TFMPBA allows it to interact with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

TFMPBA exhibits notable antimicrobial properties against several pathogens:

- Candida albicans : Studies indicate that TFMPBA shows moderate antifungal activity against this common yeast pathogen. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit growth, although its potency may vary compared to established antifungal agents like Tavaborole .

-

Bacterial Activity : TFMPBA has been tested against both Gram-positive and Gram-negative bacteria. It demonstrated varying degrees of effectiveness:

- Gram-positive bacteria : Higher susceptibility was observed, particularly against Staphylococcus aureus and Bacillus cereus, with MIC values lower than those for standard antibiotics like chloramphenicol.

- Gram-negative bacteria : The compound showed less efficacy, indicating challenges in penetrating the outer membrane of these pathogens .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Bacillus cereus | 16 | Higher than Tavaborole |

| Escherichia coli | 128 | Low |

Anticancer Activity

TFMPBA has also been evaluated for its anticancer potential:

- Cell Line Studies : Research indicates that derivatives of TFMPBA exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed IC50 values as low as 0.98 µM against A549 cells .

- Mechanism of Action : The mechanism involves inhibition of key signaling pathways such as c-Met and VEGFR-2, which are critical for tumor growth and metastasis. Western blot analyses have confirmed that TFMPBA derivatives can downregulate the expression of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.98 | c-Met inhibition |

| MCF-7 | 1.05 | VEGFR-2 inhibition |

| HeLa | 1.28 | Induction of apoptosis |

Case Studies

- Study on Antifungal Mechanism : A study demonstrated that TFMPBA acts by blocking leucyl-tRNA synthetase (LeuRS) in Candida albicans, similar to the action of benzoxaborole antifungals. This mechanism highlights its potential as a novel antifungal agent .

- Anticancer Efficacy : Another research effort focused on the antiproliferative effects of TFMPBA derivatives on lung cancer cells. The findings revealed that these compounds not only inhibited cell growth but also triggered apoptosis through modulation of intracellular signaling pathways .

Properties

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N2O2/c6-4(7,8)3-2(5(11)12)1-9-10-3/h1,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGCUKCAPHOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NN=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621819 | |

| Record name | [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202054-12-3 | |

| Record name | [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.